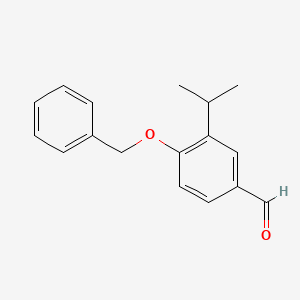

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-

Descripción general

Descripción

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, featuring additional isopropyl and phenylmethoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- typically involves the introduction of the isopropyl and phenylmethoxy groups to the benzaldehyde core. One common method is through Friedel-Crafts alkylation, where benzaldehyde undergoes alkylation with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The phenylmethoxy group can be introduced via a Williamson ether synthesis, where the corresponding phenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products Formed

Oxidation: 3-(1-methylethyl)-4-(phenylmethoxy)benzoic acid.

Reduction: 3-(1-methylethyl)-4-(phenylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

Benzaldehyde derivatives are often utilized as intermediates in the synthesis of pharmaceutical compounds. The compound can be employed in the production of anti-arthritic agents and other therapeutic drugs. For example, it can serve as a precursor for synthesizing benzyloxyacetic acid derivatives, which are known for their anti-arthritic properties .

Organic Synthesis

The compound is valuable in organic synthesis due to its reactivity and ability to undergo various chemical transformations. It can be used to synthesize complex molecules through reactions such as:

- Aldol Condensation : This reaction can lead to the formation of larger carbon skeletons.

- Reduction Reactions : Benzaldehyde derivatives can be reduced to alcohols or other functional groups, making them versatile intermediates in synthetic pathways .

Flavor and Fragrance Industry

Benzaldehyde compounds are also significant in the flavor and fragrance industry. They are used to impart almond-like flavors and scents in food products and perfumes. The specific structure of 3-(1-methylethyl)-4-(phenylmethoxy)- enhances its aromatic properties, making it suitable for these applications .

Research Applications

In academic research, this compound is often studied for its potential biological activities. Research has indicated that benzaldehyde derivatives may exhibit antioxidant properties and could play a role in the development of new therapeutic agents targeting various diseases, including cancer .

Chemical Properties and Safety

Understanding the chemical properties of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- is crucial for its application:

Safety data indicates that appropriate handling measures should be taken due to its combustible nature .

Case Study 1: Synthesis of Anti-Arthritic Agents

A notable study explored the synthesis of benzyloxyacetic acids from benzaldehyde derivatives, highlighting the efficiency of using 3-(1-methylethyl)-4-(phenylmethoxy)- as an intermediate. The resulting compounds demonstrated significant anti-inflammatory activity in vitro.

Case Study 2: Flavor Profile Development

Another study focused on the application of this compound in developing almond-flavored products. Sensory evaluations confirmed that formulations containing this benzaldehyde derivative were preferred over others due to their enhanced aromatic profile.

Mecanismo De Acción

The mechanism of action of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- involves its interaction with specific molecular targets. For instance, its aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The phenylmethoxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparación Con Compuestos Similares

Similar Compounds

Benzaldehyde: The parent compound, lacking the isopropyl and phenylmethoxy groups.

4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenylmethoxy group.

3-Isopropylbenzaldehyde: Similar structure but without the phenylmethoxy group.

Uniqueness

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- is unique due to the presence of both isopropyl and phenylmethoxy groups, which confer distinct chemical and physical properties

Actividad Biológica

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-, also known as a substituted benzaldehyde, has garnered interest in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₈O₂

- Molecular Weight : 254.32 g/mol

- Boiling Point : Approximately 400.5 °C (predicted)

- Density : 1.078 g/cm³

The compound features a benzene ring with a methoxy group and an isopropyl group, contributing to its unique biological interactions.

1. Antimicrobial Properties

Benzaldehyde derivatives have been shown to exhibit significant antimicrobial activity. Research indicates that benzaldehyde can reduce the Minimum Inhibitory Concentration (MIC) against various bacterial strains, including:

- Staphylococcus aureus : MIC of approximately 8.0 mM (850 μg/mL).

- Bacillus anthracis : MIC of 8.0 mM.

- Pantoea conspicua and Citrobacter youngae : MIC around 10.0 mM (1060 μg/mL).

These effects are attributed to the compound's ability to disrupt bacterial cell membranes and coagulate intracellular components, leading to cell death .

2. Antioxidant Activity

The antioxidant potential of benzaldehyde derivatives has been assessed using various assays, including DPPH radical scavenging tests. The compound demonstrated significant radical scavenging activity, indicating its potential as a natural antioxidant.

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 25 | 45% |

| 50 | 65% |

| 100 | 85% |

These results suggest that benzaldehyde can effectively neutralize free radicals, potentially reducing oxidative stress-related damage in biological systems .

3. Cytotoxic Effects

Studies have evaluated the cytotoxicity of benzaldehyde against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of hepatocellular carcinoma cells with an IC50 value of approximately 20.8 µg/mL. The mechanism of action appears to involve apoptosis induction through the upregulation of pro-apoptotic genes such as Bax and caspases .

Study on Antimicrobial Modulation

A study aimed at evaluating the antibacterial properties of benzaldehyde found that it not only acts as an antibiotic but also enhances the efficacy of standard antibiotics against resistant strains of bacteria. The study reported a synergistic effect when combined with other antimicrobial agents, suggesting a potential role in overcoming antibiotic resistance .

Neuroprotective Effects

Research has indicated that certain benzaldehyde derivatives may possess neuroprotective properties by acting as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition rate was significant at concentrations above 10 μM, indicating potential therapeutic applications in cognitive disorders .

Propiedades

IUPAC Name |

4-phenylmethoxy-3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13(2)16-10-15(11-18)8-9-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZVPUDWJVWBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629913 | |

| Record name | 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373642-03-6 | |

| Record name | 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.